molecular formula C10H19NO5 B050028 Methyl pantothenate CAS No. 50692-78-9

Methyl pantothenate

Cat. No.: B050028
CAS No.: 50692-78-9
M. Wt: 233.26 g/mol
InChI Key: XUOLPZAHXIRZLN-QMMMGPOBSA-N
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Description

Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are crucial for fatty acid metabolism and other biochemical processes . Methyl pantothenate is commonly used in various industrial and pharmaceutical applications due to its stability and bioavailability.

Mechanism of Action

Target of Action

Methyl pantothenate, a derivative of pantothenic acid (vitamin B5), primarily targets the biosynthesis of coenzyme A (CoA) in cells . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of proteins, carbohydrates, and fats .

Mode of Action

This compound interacts with its targets by being a key precursor in the biosynthesis of CoA . It is involved in the enzymatic steps that lead to the formation of CoA, a process that is crucial for various metabolic pathways .

Biochemical Pathways

The biochemical pathway affected by this compound is the CoA biosynthetic pathway . This pathway involves nine enzymes: four to synthesize pantothenate (Pan) from L-aspartate and α-ketoisovalerate; five to synthesize CoA from Pan and pantetheine (PantSH) . The CoA produced is then involved in a myriad of metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

It is known that absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours . Food delayed absorption by 2 hours and increased the area under the curve (AUC) by 55% .

Result of Action

The result of this compound’s action is the production of CoA, a vital molecule in numerous metabolic reactions . CoA is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound and increase its bioavailability . Additionally, the efficacy of this compound can be affected by the presence or absence of certain enzymes involved in the CoA biosynthetic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pantothenate can be synthesized through the esterification of pantothenic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of pantothenic acid to this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or crystallization to obtain high-purity this compound suitable for pharmaceutical and cosmetic applications .

Chemical Reactions Analysis

Types of Reactions: Methyl pantothenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl pantothenate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester form, which provides greater stability and bioavailability compared to pantothenic acid. This makes it particularly useful in pharmaceutical and cosmetic formulations where stability is crucial .

Properties

IUPAC Name

methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOLPZAHXIRZLN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198745
Record name beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50692-78-9
Record name beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methyl pantothenate act as a pantothenic acid antagonist?

A1: this compound, specifically the omega-methyl pantothenate isomer, acts as a pantothenic acid antagonist by competitively inhibiting its utilization in biological systems. [, ] While the exact mechanism remains unclear, research suggests that the methyl group substitution hinders the incorporation of this compound into coenzyme A, an essential cofactor for various metabolic processes. [] This leads to a functional pantothenic acid deficiency, even in the presence of pantothenic acid itself.

Q2: What are the observed effects of this compound on animal models?

A2: Studies utilizing this compound in animal models, particularly mice and rats, have demonstrated its ability to induce pantothenic acid deficiency symptoms. These symptoms include reduced growth rate, the development of "spectacle eyes" in mice, and alterations in lipid metabolism. [, ] The severity of these effects appears to be dose-dependent and can be reversed by administering sufficient amounts of pantothenic acid. []

Q3: What is the significance of the structural difference between pantothenic acid and this compound?

A3: The key structural difference lies in the substitution of a hydrogen atom with a methyl group in the terminal group of the pantoyl portion of this compound. [] This seemingly minor alteration significantly impacts the molecule's biological activity, rendering it incapable of effectively substituting pantothenic acid in coenzyme A biosynthesis. [] This highlights the importance of specific structural features for the biological function of vitamins and their analogs.

Q4: Are there any known instances where this compound failed to induce pantothenic acid deficiency?

A4: Yes, some studies have reported difficulties in replicating the pantothenic acid deficiency effects of this compound in rats. [] This discrepancy might be attributed to factors such as variations in experimental conditions, animal strains, or the specific isomer of this compound used. Further research is necessary to elucidate the factors influencing the efficacy of this compound as a pantothenic acid antagonist.

Q5: What research applications benefit from using this compound?

A5: Despite its antagonistic properties, this compound serves as a valuable tool in nutritional and metabolic research. [] By inducing a controlled pantothenic acid deficiency, researchers can investigate the roles of pantothenic acid and coenzyme A in various physiological processes, including lipid metabolism, energy production, and cellular growth. [] This knowledge contributes to a better understanding of nutritional requirements and potential therapeutic interventions for pantothenic acid deficiency-related disorders.

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